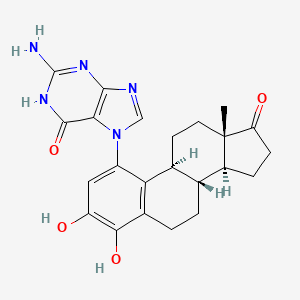

4-Hydroxy Estrone 1-N7-Guanine

描述

准备方法

The synthesis of 4-Hydroxy Estrone 1-N7-Guanine involves multiple steps, starting from estrone. The synthetic route typically includes hydroxylation and subsequent coupling with guanine. The reaction conditions often require specific catalysts and controlled environments to ensure the purity and yield of the final product. Industrial production methods may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to meet regulatory standards.

化学反应分析

4-Hydroxy Estrone 1-N7-Guanine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones, which are reactive and can form DNA adducts.

Reduction: This reaction can convert the compound into less reactive forms.

Substitution: Common reagents include halogens and other nucleophiles, leading to the formation of substituted derivatives. The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Cancer Research

The compound is extensively studied for its role in estrogen-induced carcinogenesis . Estrogen-DNA adducts, including 4-Hydroxy Estrone 1-N7-Guanine, are potential biomarkers for assessing the risk of developing hormonally modified cancers. Research has shown that the presence of this adduct correlates with increased mutagenicity and genomic instability, which are critical factors in cancer development .

Neuroprotection Studies

In addition to its implications in cancer, this compound exhibits neuroprotective properties . Studies suggest that it may protect neuronal cells from oxidative stress, which is relevant for understanding neurodegenerative diseases such as Parkinson's disease . The compound's ability to influence cell signaling pathways and gene expression further underscores its potential therapeutic applications.

DNA Repair Mechanisms

Research involving this compound also focuses on its effects on DNA repair mechanisms . The formation of estrogen-DNA adducts can disrupt normal repair processes, leading to mutations. Understanding how these adducts interact with cellular repair systems is vital for developing strategies to mitigate their harmful effects .

Case Studies and Research Findings

Several studies have provided insights into the biological activity and implications of this compound:

- Detection in Human Samples : A study demonstrated that this adduct was detectable in urine samples from female participants, supporting its potential as a biomarker for estrogen exposure .

- Mutagenicity Assessment : Comparative studies indicated that this compound exhibits higher mutagenicity than other estrogen-DNA adducts. This finding suggests a more significant role in hormone-related cancer etiology .

- Oxidative Stability Studies : Investigations into the stability of this compound revealed that environmental factors could influence its biological activity. Under various pH conditions, it can oxidize to an 8-oxo-guanine derivative, indicating the need for careful consideration of assay conditions when using it as a biomarker .

作用机制

The mechanism of action of 4-Hydroxy Estrone 1-N7-Guanine involves its interaction with DNA, forming adducts that can lead to mutations if not properly repaired . It also exhibits neuroprotective effects by increasing the cytoplasmic translocation of p53, resulting from SIRT1-mediated deacetylation of p53 . This pathway is crucial in protecting neuronal cells from oxidative stress .

相似化合物的比较

4-Hydroxy Estrone 1-N7-Guanine is unique due to its specific structure and reactivity. Similar compounds include:

4-Hydroxy Estrone 1-N3-Adenine: Another estrogen-DNA adduct with similar properties but different molecular targets.

2-Hydroxy Estrone 6-N3-Adenine: A related compound with distinct reactivity and biological effects. These compounds share structural similarities but differ in their specific interactions and biological impacts.

生物活性

4-Hydroxy Estrone 1-N7-Guanine is a significant compound formed through the reaction of 4-hydroxy estrone with guanine, a nucleobase in DNA. This compound is primarily studied for its biological activities and potential implications in carcinogenesis, particularly in hormone-related cancers. It is classified as an estrogen-DNA adduct, which may serve as a biomarker for assessing cancer risk.

- Molecular Formula : C23H25N5O4

- Molecular Weight : 435.48 g/mol

- IUPAC Name : (8R,9S,13S,14S)-3,4-dihydroxy-1-(6-imino-7H-purin-3-yl)-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

This compound interacts with DNA by forming covalent bonds, leading to the creation of DNA adducts. These adducts can cause mutations by disrupting normal base pairing during DNA replication. The formation of such adducts is crucial in understanding the genotoxic effects of estrogen metabolites and their role in cancer development.

Carcinogenic Potential

Research indicates that this compound may play a role in the carcinogenic process. Studies have shown that estrogen-DNA adducts are associated with an increased risk of developing hormonally modified cancers such as breast cancer . The compound's ability to induce mutations and form abasic sites in DNA highlights its potential as a mutagenic agent.

Biomarker for Cancer Risk

The detection of this compound in biological samples (e.g., urine) has been proposed as a biomarker for assessing cancer risk. In one study, this adduct was found in all urine samples from female participants, indicating its potential utility in monitoring estrogen-related DNA damage .

Study on Estrogen-DNA Adducts

In a study published in Cancer Research, researchers synthesized this compound and investigated its stability under various pH conditions. They found that under neutral to alkaline conditions, the compound could oxidize to form an 8-oxo-guanine derivative. This transformation emphasizes the need to understand the chemical behavior of such adducts when developing quantitative methods for biomarker analysis .

Urinary Excretion Studies

A significant case study involved analyzing urine samples from ten women for the presence of estrogen-DNA adducts. The results confirmed that this compound was detectable and suggested a correlation between the levels of these adducts and the risk of developing hormone-related cancers .

Research Findings

| Study | Findings |

|---|---|

| Cancer Research (2008) | Established that estrogen-DNA adducts like this compound are detectable in human urine and may serve as biomarkers for cancer risk assessment. |

| Toxicology Letters (2009) | Investigated the mutagenic potential of estrogen-DNA adducts and highlighted their role in carcinogenesis. |

| Journal of Biological Chemistry (2010) | Examined the oxidative stability of this compound and its derivatives under varying pH levels. |

属性

IUPAC Name |

2-amino-7-[(8R,9S,13S,14S)-3,4-dihydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-1-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O4/c1-23-7-6-11-10(13(23)4-5-16(23)30)2-3-12-17(11)14(8-15(29)19(12)31)28-9-25-20-18(28)21(32)27-22(24)26-20/h8-11,13,29,31H,2-7H2,1H3,(H3,24,26,27,32)/t10-,11+,13+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPGOOJJEWNDMR-MQGMTOSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C(=CC(=C4O)O)N5C=NC6=C5C(=O)NC(=N6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C(=CC(=C4O)O)N5C=NC6=C5C(=O)NC(=N6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432431 | |

| Record name | 4-OH-E1-1-N7Gua | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178971-92-1 | |

| Record name | 4-OH-E1-1-N7Gua | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。